molecular formula C21H18F3N3O3 B2792948 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396812-16-0

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No. B2792948
CAS RN: 1396812-16-0
M. Wt: 417.388
InChI Key: FGELTTYRQDFCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, also known as TFB-TICA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidine-3-carboxamide derivatives and has been shown to exhibit promising biochemical and physiological effects.

Mechanism of Action

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. This leads to the modulation of various downstream signaling pathways, including calcium release, ER stress response, and mitochondrial function. The exact mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is still under investigation, but it has been suggested that it may exert its effects through the regulation of protein-protein interactions and membrane lipid composition.
Biochemical and Physiological Effects:
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release. In cellular models of neurodegeneration, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to protect against oxidative stress, mitochondrial dysfunction, and apoptosis. In animal models of drug addiction, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms. These effects are thought to be mediated through the activation of sigma-1 receptor and its downstream signaling pathways.

Advantages and Limitations for Lab Experiments

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has several advantages as a tool compound for scientific research. It exhibits high affinity and selectivity for the sigma-1 receptor, which allows for precise and specific modulation of this protein. It also has good solubility and stability, which makes it easy to handle and store. However, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide also has some limitations. It has low bioavailability and poor blood-brain barrier penetration, which may limit its use in in vivo experiments. It also has not been extensively studied for its potential off-target effects, which may affect its specificity and selectivity.

Future Directions

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has opened up new avenues for research into the role of sigma-1 receptor in various physiological and pathological processes. Some future directions for research include investigating the molecular mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, identifying its potential off-target effects, and developing more potent and selective sigma-1 receptor agonists. 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide may also have potential applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

Synthesis Methods

The synthesis of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves the reaction of 4-(trifluoromethoxy)benzylamine with 1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in high yield and purity.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various physiological processes such as neuronal signaling, calcium homeostasis, and cell survival. 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been used as a tool compound to investigate the role of sigma-1 receptor in various cellular and animal models, including neuroprotection, neurodegeneration, and drug addiction.

properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)30-15-7-5-13(6-8-15)9-26-19(28)14-11-27(12-14)20(29)17-10-25-18-4-2-1-3-16(17)18/h1-8,10,14,25H,9,11-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGELTTYRQDFCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

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